Ebrotidine S,S-dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWRQSYBXTJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165097 | |
| Record name | Ebrotidine S,S-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152675-29-1 | |
| Record name | Ebrotidine S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebrotidine S,S-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within H2 Receptor Antagonist Research
Histamine (B1213489) H2-receptor antagonists are a class of drugs that decrease stomach acid production. medchemexpress.com They function by blocking the action of histamine at the H2 receptors on the parietal cells of the stomach lining. This class includes well-known drugs like cimetidine (B194882) and ranitidine (B14927). bibliotekanauki.plnih.gov Ebrotidine (B1671039) was developed as a newer-generation H2-receptor antagonist, exhibiting not only potent antisecretory activity but also significant gastroprotective properties against damage induced by agents like ethanol (B145695) and aspirin. nih.govwikipedia.org Its antisecretory effects were found to be comparable to ranitidine and significantly greater than those of cimetidine. nih.gov
The research into any new drug candidate within this class necessitates a thorough investigation of its metabolic fate. Ebrotidine S,S-dioxide emerges in this context as a product of the body's metabolic processes acting on Ebrotidine. The study of such metabolites is critical to understanding the complete pharmacological and toxicological profile of the parent drug.
Role As a Key Metabolite in Ebrotidine Biotransformation Studies
Biotransformation is the process by which the body chemically alters drugs and other foreign compounds (xenobiotics), primarily in the liver, to facilitate their elimination. frontiersin.org For Ebrotidine (B1671039), this process involves several key reactions. Research has identified Ebrotidine S,S-dioxide as a significant product of this metabolism.
Studies conducted to elucidate the metabolic pathway of Ebrotidine confirmed the presence of several metabolites in human urine. nih.govsigmaaldrich.com A proposed metabolic pathway suggested the synthesis of hypothetical metabolites for comparison. nih.gov Through these investigations, this compound was successfully identified using high-performance liquid chromatography (HPLC) with diode-array detection. nih.govresearchgate.net Its formation occurs alongside other metabolites, including Ebrotidine S-oxide and 4-bromobenzenesulfonamide (B1198654), indicating that S-oxidation is a primary metabolic route for the parent drug. nih.govresearchgate.net The identification of these S-oxidized metabolites is crucial for mapping the complete biotransformation journey of Ebrotidine. researchgate.net
Key Research Findings on Ebrotidine Metabolism
| Finding | Analytical Method | Identified Metabolites | Source |
|---|---|---|---|
| Confirmation of metabolites in human urine | HPLC with FT-IR and 1H NMR | Ebrotidine S-oxide, 4-bromobenzenesulfonamide | nih.gov |
| Identification of a key dioxide metabolite | HPLC with diode-array detection | This compound | nih.govresearchgate.net |
Historical and Current Research Significance in Gastrointestinal Pharmacology
Synthetic Methodologies for this compound
This compound is characterized by the oxidation of the thioether linkage in the parent compound, Ebrotidine, to a sulfone group. While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be reliably inferred from well-established methods for the oxidation of sulfides to sulfones. The most common and direct route involves the oxidation of Ebrotidine.
The oxidation of a sulfide (B99878) to a sulfone typically proceeds in a two-step manner, with the initial formation of a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone.
Key Oxidation Reagents:
A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. jchemrev.com
Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the oxidation of sulfides. acs.orgderpharmachemica.com Typically, the use of approximately two equivalents of m-CPBA ensures the complete conversion of the sulfide to the sulfone. acs.org The reaction is generally carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) at or below room temperature.
Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is a "green" and cost-effective oxidant. nih.gov Its use often requires a catalyst to enhance its reactivity and selectivity. rsc.org Common catalysts include various metal complexes or the use of acidic conditions, such as in glacial acetic acid. nih.gov The concentration of H₂O₂ and the reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. jchemrev.com
Other Reagents: Other reagents capable of effecting this transformation include urea-hydrogen peroxide adducts, often in the presence of an anhydride (B1165640) like phthalic anhydride, which can provide a clean conversion to the sulfone. thieme-connect.com
Proposed Synthetic Scheme:
The synthesis of this compound would commence with Ebrotidine as the starting material. A plausible synthetic route using m-CPBA is outlined below:
Step 1: Dissolution. Ebrotidine would be dissolved in a suitable solvent, such as dichloromethane.
Step 2: Oxidation. The solution would be cooled, and at least two molar equivalents of m-CPBA would be added portion-wise to control the exothermic reaction. The reaction mixture would be stirred until analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), indicate the complete consumption of the starting material and the intermediate sulfoxide.
Step 3: Work-up and Purification. The reaction would be quenched, and the resulting mixture would be washed to remove the m-chlorobenzoic acid byproduct. The organic layer would then be dried and the solvent evaporated. The crude product would be purified using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.
The successful synthesis of Ebrotidine metabolites, including the S-oxide and the S,S-dioxide, has been reported in the context of metabolic studies, and their identification was confirmed using HPLC with diode-array detection. nih.govresearchgate.net
Chemical Modification Strategies for Analogues and Derivatives
The chemical structure of this compound offers several sites for modification to generate analogues and derivatives. These modifications can be aimed at exploring structure-activity relationships, improving pharmacokinetic properties, or developing new compounds with altered biological profiles. The primary sites for derivatization include the sulfonamide group and the thiazole (B1198619) ring. jchemrev.comajchem-b.com
Modification of the Sulfonamide Moiety:
The sulfonamide group is a common functional moiety in many pharmaceuticals and can be a target for chemical modification. rsc.orgntu.edu.sgthieme-connect.com
N-Alkylation/N-Arylation: The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved by reacting this compound with a suitable alkyl or aryl halide in the presence of a base.
Modification of the Aryl Ring: The 4-bromophenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. This would likely require a more extensive synthetic effort, starting from earlier intermediates in the synthesis of Ebrotidine itself.
Modification of the Thiazole Ring:
The thiazole ring is another key feature that can be chemically altered. jchemrev.comwjrr.orgnih.govacs.orgudayton.edu
Substitution at the Guanidino Group: The guanidino group attached to the thiazole ring presents opportunities for modification. The primary and secondary amine functionalities can be acylated, alkylated, or incorporated into larger cyclic structures.
Modification of the Thiazole Core: While more synthetically challenging, the thiazole ring itself could be replaced with other five-membered heterocycles to explore the impact on biological activity.
A table of hypothetical derivatives based on these strategies is presented below.
| Derivative Name | Modification Site | Proposed Modification |
| N-Methyl-Ebrotidine S,S-dioxide | Sulfonamide Nitrogen | Replacement of the sulfonamide hydrogen with a methyl group. |
| 4-Chlorophenyl-Ebrotidine S,S-dioxide | Sulfonamide Aryl Group | Replacement of the 4-bromophenyl group with a 4-chlorophenyl group. |
| N-Acetyl-guanidino-Ebrotidine S,S-dioxide | Guanidino Group | Acetylation of one of the primary amine groups of the guanidine (B92328) moiety. |
| Phenyl-thiazole-Ebrotidine S,S-dioxide | Thiazole Ring | Replacement of the guanidino-thiazole with a different substituted thiazole. |
These proposed derivatives would require specific synthetic routes and purification strategies to be realized.
Stereochemical Considerations in Synthesis and Activity
Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. illinois.edu In the context of this compound, the key stereochemical consideration arises during its synthesis from Ebrotidine.
The oxidation of the thioether in Ebrotidine to the sulfone proceeds through a chiral sulfoxide intermediate, Ebrotidine S-oxide . nih.gov This sulfoxide has a stereogenic sulfur center, meaning it can exist as two enantiomers, (R)-Ebrotidine S-oxide and (S)-Ebrotidine S-oxide.
Generation of Stereoisomers:
Non-stereoselective Oxidation: If a non-chiral oxidizing agent (e.g., m-CPBA, H₂O₂) is used without a chiral catalyst, a racemic mixture of the (R)- and (S)-sulfoxide enantiomers will be formed. Subsequent oxidation of this racemic mixture to the achiral sulfone (this compound) would proceed without any stereochemical implications for the final product.
Stereoselective Oxidation: It is possible to synthesize one enantiomer of the sulfoxide preferentially by using a chiral oxidizing agent or a catalyst. rsc.org This would lead to an enantioenriched sample of Ebrotidine S-oxide. The further oxidation of this enantioenriched sulfoxide would then yield the achiral this compound.
Separation of Sulfoxide Enantiomers:
If a racemic mixture of Ebrotidine S-oxide is produced, the enantiomers could potentially be separated using chiral chromatography techniques. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or macrocyclic glycopeptides, have been successfully used for the separation of chiral sulfoxides. nih.govnih.govresearchgate.net This would allow for the isolation of the individual (R)- and (S)-enantiomers of the sulfoxide intermediate.
Implications for Biological Activity:
While this compound itself is achiral, the stereochemistry of its sulfoxide precursor could be significant if the S-oxide itself possesses biological activity. It is common for enantiomers of a chiral drug to exhibit different pharmacological and toxicological profiles. Therefore, if Ebrotidine S-oxide were to be considered as a therapeutic agent in its own right, the synthesis and testing of the individual enantiomers would be of paramount importance.
The stereoselective synthesis of sulfones is also an area of active research, although it is the chirality of the sulfoxide intermediate that is the primary focus in this case. acs.orgacs.orgorganic-chemistry.orgscispace.comresearchgate.net The study of the individual enantiomers of Ebrotidine S-oxide could provide valuable insights into the structure-activity relationship of this class of compounds.
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to the separation of this compound from its parent compound and other metabolites. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques utilized, each with specific applications and advantages.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a robust method for the identification and quantification of this compound. researchgate.netmeasurlabs.com The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification and purity assessment. measurlabs.comnih.gov
The identification of this compound has been successfully achieved using HPLC with diode-array detection. researchgate.net This technique is often used for the quality control of pharmaceutical products, enabling the precise measurement of active ingredients and impurities. measurlabs.com The separation is typically performed on a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. nih.govpjoes.com
Table 1: HPLC-DAD Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Zorbax SB-C8 (4.6 × 250 mm, 5 μm) or equivalent nih.gov |
| Mobile Phase | Gradient of 0.05M phosphoric acid and acetonitrile nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Detection | Diode-Array Detector set at relevant wavelengths nih.gov |
| Injection Volume | 20 μL researchgate.net |
| Column Temperature | 40 °C researchgate.net |
Micellar Electrokinetic Capillary Chromatography (MECC) Applications
Micellar Electrokinetic Capillary Chromatography (MECC) presents an alternative to HPLC for the separation of ebrotidine and its metabolites. nih.govnih.gov MECC is a modification of capillary electrophoresis (CE) that allows for the analysis of both charged and neutral compounds. wikipedia.orgasdlib.org This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. nih.govwikipedia.org
In MECC, analytes partition between the aqueous buffer (the mobile phase) and the interior of the micelles (the pseudo-stationary phase). wikipedia.org This differential partitioning, based on the hydrophobicity of the analytes, enables their separation. asdlib.org The separation of ebrotidine and its metabolites, including the S,S-dioxide derivative, has been optimized by studying various parameters. nih.gov
For the analysis of ebrotidine and its metabolites, a 40 mM phosphate (B84403) buffer at pH 7.50 containing 50 mM of SDS was found to provide the optimal separation in terms of resolution and migration time. nih.gov This method demonstrated good linearity over a concentration range of 5.0-50 µg/mL, with limits of detection between 0.25 and 2.0 µg/mL. nih.gov
Table 2: Optimized MECC Conditions
| Parameter | Optimal Condition |
|---|---|
| Buffer | 40 mM Phosphate buffer nih.gov |
| pH | 7.50 nih.gov |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) nih.gov |
Optimization of Ion-Pair Reversed-Phase HPLC
For the simultaneous determination of ebrotidine and its metabolites in complex matrices like human urine, ion-pair reversed-phase HPLC is a highly effective technique. nih.gov This method enhances the retention of ionic or highly polar analytes on a non-polar stationary phase by adding an ion-pairing agent to the mobile phase. itwreagents.com The ion-pairing agent, which has a hydrophobic part and an ionic group, forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column. itwreagents.comchromatographyonline.com
An optimized ion-pair reversed-phase HPLC method for ebrotidine and its metabolites utilized 1-hexanesulfonic acid as the ion-pairing agent in a mobile phase with acetonitrile, employing a gradient elution. nih.gov To handle the complexity of urine samples, a preconcentration and clean-up step involving liquid-liquid extraction with a dichloromethane-2-propanol mixture at pH 11 was found to be most efficient. nih.gov This method showed high reproducibility with inter-day relative standard deviation values below 4.4% and detection limits ranging from 26 to 110 ng/mL for ebrotidine and its metabolites. nih.gov
Mass Spectrometry (MS) Approaches for Structural Elucidation and Detection
Mass spectrometry is an indispensable tool for the structural confirmation and sensitive detection of drug metabolites. Atmospheric pressure ionization techniques are commonly coupled with liquid chromatography for the analysis of compounds like this compound.
Atmospheric Pressure Chemical Ionization (APCI) MS
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for thermally stable compounds with low to medium polarity and molecular weights typically below 1500 Da. wikipedia.org It is often coupled with HPLC for the analysis of drug metabolites. wikipedia.orgnih.gov In APCI, the sample is vaporized and then ionized through gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org
The metabolism of ebrotidine in human urine has been investigated using HPLC coupled with an APCI-MS interface. nih.gov This setup allowed for the identification of ebrotidine and its S-oxidized metabolites. nih.gov The fragmentation patterns observed in APCI-MS depend on the molecular weight of the compound and the ion mode (positive or negative). For instance, compounds with a molecular weight greater than 400 Da tend to show high fragmentation. nih.gov The use of both positive and negative ion modes in LC/MS with an APCI interface facilitated the identification of ebrotidine and four of its S-oxidized metabolites in human urine. nih.gov
Electrospray Ionization (ESI) MS
Electrospray Ionization (ESI) is another soft ionization technique that is widely used for the analysis of a broad range of molecules, including polar and thermally labile compounds. nih.govub.edu ESI generates gas-phase ions from a liquid solution, typically producing multiply charged ions with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. nih.govub.edu
ESI-MS has been employed to study ebrotidine and its potential metabolites. researchgate.net When coupled with capillary electrophoresis, ESI-MS provides a powerful analytical tool with low limits of detection, ranging from 0.5 to 2.6 µg/mL for ebrotidine and its metabolites. nih.gov In ESI mass spectra, these compounds typically show protonated species [M+H]+ and occasionally sodium adducts. nih.gov For structural elucidation, collision-induced dissociation (CID) experiments, such as tandem mass spectrometry (MS/MS) or in-source fragmentation, can be performed to induce fragmentation and provide valuable structural information. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules like this compound. wikipedia.org This method involves multiple stages of mass analysis, typically with a fragmentation step in between, to generate characteristic fragment ions that provide detailed structural information. wikipedia.orgnih.gov
In the analysis of Ebrotidine and its metabolites, electrospray ionization (ESI) is often used to generate quasi-molecular ions. researchgate.net However, to obtain structural details, collision-induced dissociation (CID) experiments are necessary. researchgate.net In a typical MS/MS experiment, the precursor ion (the quasi-molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. wikipedia.orgbiochemia-medica.com
Research has shown that the fragmentation pathways of Ebrotidine and its derivatives, including the S,S-dioxide metabolite, primarily involve the breaking of bonds to heteroatoms. researchgate.net This allows for the identification of specific structural motifs within the molecule. The fragmentation patterns obtained from MS/MS are crucial for confirming the identity of the metabolite in complex biological matrices such as urine. researchgate.netnih.gov
Table 1: Key Aspects of Tandem Mass Spectrometry (MS/MS)
| Feature | Description | Relevance to this compound |
|---|---|---|
| Ionization | Electrospray Ionization (ESI) is commonly used to produce protonated molecules [M+H]+. researchgate.net | Generates the precursor ion for subsequent fragmentation analysis. |
| Fragmentation | Collision-Induced Dissociation (CID) is employed to break down the precursor ion. researchgate.net | Produces a unique fingerprint of fragment ions for structural confirmation. |
| Analysis | The resulting product ions are separated and detected to create a fragmentation spectrum. wikipedia.org | Allows for detailed structural elucidation and identification in complex samples. researchgate.net |
In-Source Fragmentation Techniques (e.g., Cone Voltage Fragmentation)
In-source fragmentation, particularly cone voltage fragmentation (CVF), presents an alternative approach to generating fragment ions. researchgate.net This technique involves increasing the cone voltage in the ion source of the mass spectrometer, which accelerates the ions and causes them to collide with residual gas molecules, leading to fragmentation. researchgate.netchromatographyonline.com
Studies comparing CVF and MS/MS for the analysis of Ebrotidine and its metabolites have revealed that CVF can produce more extensive fragmentation and higher fragment ion intensities. researchgate.net A notable observation is that CVF spectra of brominated compounds like Ebrotidine derivatives often retain the characteristic bromine isotope pattern in the fragment ions, which can be a valuable tool for identification. researchgate.net The general fragmentation pathways observed with CVF are largely consistent with those from MS/MS experiments, involving the cleavage of bonds attached to heteroatoms. researchgate.net
The optimization of the cone voltage is crucial, as lower voltages tend to favor the formation of the quasi-molecular ion, while higher voltages promote fragmentation. researchgate.net
Table 2: Comparison of In-Source Fragmentation (CVF) and Tandem Mass Spectrometry (MS/MS)
| Characteristic | Cone Voltage Fragmentation (CVF) | Tandem Mass Spectrometry (MS/MS) |
|---|---|---|
| Fragmentation Location | Ion source of the mass spectrometer. chromatographyonline.com | Collision cell between two mass analyzers. wikipedia.org |
| Fragmentation Control | Achieved by adjusting the cone voltage. researchgate.net | Controlled by selecting the precursor ion and collision energy. biochemia-medica.com |
| Observed Fragmentation | Can be more extensive with higher fragment intensities. researchgate.net | Provides controlled and specific fragmentation of a selected ion. nih.gov |
| Isotope Pattern Retention | Can retain the bromine isotope pattern in fragments. researchgate.net | May not always retain the isotope pattern in all fragments. |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the detailed structural analysis of chemical compounds. For this compound, a combination of spectroscopic methods provides a comprehensive understanding of its molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgmdpi.com Each functional group vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a molecular "fingerprint". researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic structure of a molecule. msu.edulibretexts.org It is based on the magnetic properties of atomic nuclei and can elucidate the connectivity and spatial arrangement of atoms. rsc.org
Specifically, 1H NMR (proton NMR) is highly useful for organic molecules as it provides information about the different chemical environments of hydrogen atoms. rsc.org In the context of Ebrotidine metabolites, 1H NMR has been used for the spectroscopic characterization of separated fractions, aiding in the definitive identification of compounds like Ebrotidine S-oxide and 4-bromobenzenesulfonamide (B1198654). sigmaaldrich.comnih.gov While direct 1H NMR data for this compound is not explicitly detailed in the provided context, the application of this technique to its closely related metabolites underscores its importance for structural assignment.
UV-Visible Spectroscopy for Quantitative and Qualitative Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. sci-hub.se This technique is widely used for both quantitative and qualitative analysis. researchgate.net The absorption of UV-Vis radiation by a molecule is dependent on its electronic structure, and the resulting spectrum can be used for identification and concentration determination. bioglobax.com
In the analysis of Ebrotidine and its metabolites, UV-diode array detection is often coupled with HPLC. sigmaaldrich.comresearchgate.net This allows for the simultaneous separation and UV-Vis spectral analysis of the compounds. The UV spectrum provides a characteristic profile for this compound, which aids in its identification and quantification in complex mixtures like urine samples. researchgate.net The quality parameters of the UV detection method, including linear calibration curves and limits of detection, have been established for the analysis of Ebrotidine and its metabolites. researchgate.net
Raman Spectroscopy in Chemical Structure and Polymorph Analysis
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and is complementary to FT-IR spectroscopy. sci-hub.st It is particularly sensitive to non-polar bonds and is an effective tool for characterizing the chemical structure of molecules. nicoletcz.cz
Furthermore, Raman spectroscopy is a powerful method for analyzing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. spectroscopyonline.comamericanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct Raman spectra due to differences in their crystal lattice vibrations. americanpharmaceuticalreview.com This makes Raman spectroscopy a valuable tool in the pharmaceutical industry for identifying and quantifying polymorphic forms, which can have different physical and chemical properties. researchgate.net While specific Raman data for this compound is not available in the provided search results, the technique's ability to provide detailed structural information and analyze crystalline forms makes it a relevant and potent methodology for the comprehensive characterization of this compound. spectroscopyonline.comnih.gov
Table 3: Spectroscopic Methods for this compound Characterization
| Spectroscopic Technique | Information Provided | Application in Analysis |
|---|---|---|
| FT-IR Spectroscopy | Functional group identification. researchgate.net | Initial characterization of separated fractions. sigmaaldrich.com |
| NMR Spectroscopy (1H NMR) | Detailed atomic structure and connectivity. msu.edu | Structural assignment of metabolites. nih.gov |
| UV-Visible Spectroscopy | Electronic transitions, quantitative and qualitative analysis. sci-hub.se | Identification and quantification with HPLC-UV detection. researchgate.netresearchgate.net |
| Raman Spectroscopy | Molecular structure and crystal polymorph analysis. sci-hub.stspectroscopyonline.com | Potential for detailed structural and solid-state characterization. |
Metabolic Pathways and Biotransformation of Ebrotidine Precursors to Ebrotidine S,s Dioxide
Proposed Metabolic Pathways of Ebrotidine (B1671039) Leading to S,S-Dioxide Formation
The metabolism of ebrotidine in humans primarily involves oxidation of the sulfur atom within the thiazole (B1198619) ring structure. A preliminary metabolic pathway has been proposed based on the identification of its metabolites in human urine. nih.gov This pathway suggests a sequential oxidation process.
The initial step is the oxidation of the parent compound, ebrotidine, to form an intermediate metabolite, ebrotidine S-oxide. This is a common metabolic route for xenobiotics containing a sulfide (B99878) moiety. Following the formation of the S-oxide, a subsequent oxidation at the same sulfur atom is proposed to occur, resulting in the formation of the terminal metabolite, Ebrotidine S,S-dioxide. This two-step oxidation represents a significant route in the biotransformation and eventual elimination of ebrotidine from the body. Another identified metabolite in human urine is 4-bromobenzenesulfonamide (B1198654). nih.gov
Identification and Characterization of Oxidative Metabolites
The oxidative metabolites of ebrotidine have been successfully identified and characterized in human urine samples, confirming the proposed metabolic pathway. The presence of both ebrotidine S-oxide and this compound has been verified using advanced analytical techniques.
Initial studies utilized High-Performance Liquid Chromatography (HPLC) with diode-array detection to identify this compound. nih.gov The presence of ebrotidine and its S-oxide metabolite was further confirmed through HPLC separation followed by spectroscopic characterization of the collected fractions using Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR). nih.gov These methods provided definitive structural confirmation of the metabolites.
Table 1: Identified Oxidative Metabolites of Ebrotidine in Human Urine
| Compound Name | Method of Identification |
| Ebrotidine S-oxide | HPLC, FT-IR, 1H NMR |
| This compound | HPLC with diode-array detection |
| 4-bromobenzenesulfonamide | HPLC, FT-IR, 1H NMR |
Data sourced from Rozman et al., 1994. nih.gov
Characterization of Enzymatic Systems Mediating Oxidative Biotransformation
While the specific enzymatic systems responsible for the S-oxidation of ebrotidine to its S,S-dioxide metabolite have not been explicitly detailed in the available literature, it is widely recognized that such oxidative reactions are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are abundant in the liver and are the primary catalysts for Phase I metabolism of a vast array of xenobiotics.
The conversion of a sulfide to a sulfoxide (B87167) and then to a sulfone is a classic example of a CYP-mediated oxidation. It is highly probable that one or more CYP isoenzymes are responsible for the sequential oxidation of ebrotidine. However, studies identifying the specific isoforms (e.g., CYP3A4, CYP2D6) involved in this particular metabolic pathway are not currently available in the public scientific literature.
In Vitro Metabolism Studies Using Hepatic Systems
To investigate the metabolic pathways of new drug candidates, in vitro studies utilizing hepatic systems such as liver microsomes and hepatocytes are standard practice. These systems contain the necessary enzymatic machinery, including cytochrome P450 enzymes, to simulate the metabolic processes that occur in the liver in vivo.
Despite the established role of such in vitro models in drug metabolism research, there is a lack of publicly available studies that specifically detail the metabolism of ebrotidine to this compound in human liver microsomes or hepatocytes. Such studies would be instrumental in confirming the proposed metabolic pathway, identifying the specific enzymes involved, and characterizing the kinetics of this biotransformation. The absence of this specific data for ebrotidine limits a more detailed understanding of its metabolic fate at a subcellular level.
Molecular Pharmacology and Receptor Interaction Studies of Ebrotidine S,s Dioxide
Histamine (B1213489) H2 Receptor Ligand-Binding and Interaction Dynamics
Studies on ebrotidine (B1671039) have established its role as a competitive antagonist of the histamine H2 receptor.
Radioligand Binding Assay Methodologies
While specific radioligand binding assays for Ebrotidine S,S-dioxide are not detailed in the available literature, the methodologies used to characterize its parent compound, ebrotidine, involved the use of tritiated ligands to assess binding to histamine H2 receptors. These assays typically utilize membrane preparations from tissues rich in H2 receptors, such as the guinea pig brain cortex. The displacement of a radiolabeled H2 antagonist, such as [3H]-tiotidine, by the compound of interest allows for the determination of its binding affinity.
Competitive Binding Study Designs
Competitive binding studies have demonstrated that ebrotidine exhibits a high affinity for histamine H2 receptors. In these studies, ebrotidine was shown to displace the specific binding of [3H]-tiotidine to guinea pig brain cortex membranes in a concentration-dependent manner. The results indicated that ebrotidine possesses a higher affinity for the H2 receptor compared to other H2 antagonists like ranitidine (B14927) and cimetidine (B194882). The inhibition constant (Ki) for ebrotidine was determined to be 127.5 nmol/l, which was significantly lower than that of ranitidine (190.0 nmol/l) and cimetidine (246.1 nmol/l). These findings underscore the potent and selective nature of ebrotidine's interaction with the histamine H2 receptor.
Interactive Table: Comparative Affinity of H2-Receptor Antagonists
| Compound | Inhibition Constant (Ki) (nmol/l) |
| Ebrotidine | 127.5 |
| Ranitidine | 190.0 |
| Cimetidine | 246.1 |
Investigation of Non-Histaminergic Molecular Targets
Beyond its primary action on histamine H2 receptors, research has explored the effects of ebrotidine on other molecular targets, suggesting a broader pharmacological profile that may contribute to its therapeutic effects. It is important to reiterate that these studies were conducted on the parent compound, ebrotidine, and not its S,S-dioxide metabolite.
Epidermal Growth Factor (EGF) Receptor Modulation
Studies have indicated that ebrotidine may exert effects on the epidermal growth factor (EGF) receptor. Research has shown that ebrotidine can enhance the expression of gastric mucosal EGF receptors. This modulation of the EGF receptor pathway is thought to contribute to the gastroprotective properties of ebrotidine by stimulating epithelial cell proliferation and promoting mucosal healing.
Calcium Channel Modulation
The interaction of ebrotidine with calcium channels appears to be linked to its effects on the EGF receptor. Some research suggests that ebrotidine can modulate EGF-stimulated gastric mucosal calcium channel activation. By interfering with this process, ebrotidine may help maintain cellular integrity and protect against calcium imbalance, further contributing to its protective effects on the gastric mucosa.
Helicobacter pylori Enzyme Inhibition (e.g., urease, proteolytic, lipolytic activities)
Ebrotidine has demonstrated inhibitory activity against enzymes of Helicobacter pylori, a bacterium strongly associated with various gastric pathologies. A key target is urease, an enzyme crucial for the survival of H. pylori in the acidic environment of the stomach. By inhibiting urease, ebrotidine compromises the bacterium's ability to neutralize gastric acid, thus hindering its colonization. In vitro studies have shown a dose-dependent inhibition of H. pylori urease activity by ebrotidine, with a maximum inhibition of 77% observed at a concentration of 2.1 microM. This inhibitory effect was found to be more potent than that of ranitidine. Furthermore, some reports suggest that ebrotidine may also inhibit the proteolytic and mucolytic activities of H. pylori, which are important for its penetration of the gastric mucus layer and damage to the gastric epithelium.
Interactive Table: Urease Inhibition by Ebrotidine and Ranitidine
| Compound | Concentration for Maximum Inhibition | Maximum Inhibition (%) |
| Ebrotidine | 2.1 µM | 77% |
| Ranitidine | 6.4 µM | 73% |
Enzyme Kinetics and Inhibition Research Involving Ebrotidine S,s Dioxide
Enzyme Inhibition Kinetics and Mechanistic Characterization
Detailed studies focusing exclusively on the enzyme inhibition kinetics and mechanistic characterization of Ebrotidine (B1671039) S,S-dioxide are not extensively available in the current body of scientific literature. Research has primarily centered on the parent compound, ebrotidine. For instance, studies on ebrotidine have identified its inhibitory effects on the urease, proteolytic, and mucolytic activities of Helicobacter pylori. nih.gov The specific kinetic parameters (e.g., Kᵢ, IC₅₀) and the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for Ebrotidine S,S-dioxide itself remain an area requiring further investigation.
Interaction with Cytochrome P450 Enzymes in Preclinical Models
Preclinical research has investigated the interaction of the parent compound, ebrotidine, with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In studies using human liver microsomes, ebrotidine demonstrated a competitive inhibition of CYP3A4/5. nih.gov The inhibitory effect of ebrotidine on various CYP isozymes was compared to other H2-receptor antagonists, cimetidine (B194882) and ranitidine (B14927).
The in vitro inhibitory effects were as follows:
CYP1A2: cimetidine >> ranitidine = ebrotidine nih.gov
CYP2D6: cimetidine >>> ranitidine = ebrotidine nih.gov
CYP3A4/5: ebrotidine > cimetidine >>> ranitidine nih.gov
While these findings are for the parent drug, they suggest that its metabolites, including this compound, could potentially interact with the CYP enzyme system. However, direct preclinical studies characterizing the specific interactions and inhibitory profile of this compound with CYP enzymes have not been identified. In vivo studies with ebrotidine did not show a significant inhibitory effect on CYP3A activity, suggesting that the in vitro findings may not directly translate to clinical significance. nih.gov
In Vitro Inhibition of Cytochrome P450 Isozymes by H2-Receptor Antagonists
| CYP Isozyme | Substrate | Inhibitory Profile |
|---|---|---|
| CYP1A2 | Caffeine | Cimetidine exhibited significantly stronger inhibition than ranitidine and ebrotidine, which were comparable. nih.gov |
| CYP2D6 | Dextromethorphan | Cimetidine showed substantially greater inhibition compared to ranitidine and ebrotidine, which had similar weak effects. nih.gov |
| CYP3A4/5 | Dextrorphan | Ebrotidine was a more potent inhibitor than cimetidine, which was significantly more inhibitory than ranitidine. The inhibition by ebrotidine was competitive. nih.gov |
Inhibition of Proteases and Lipases Relevant to Pathophysiological Processes
The parent compound, ebrotidine, has been shown to inhibit the proteolytic and mucolytic activities of H. pylori. nih.gov This action is relevant to its gastroprotective effects. However, there is a lack of specific research data on the inhibitory activity of this compound against a broader range of proteases and lipases that are pertinent to other pathophysiological processes. Further investigation is required to determine if this metabolite retains, exceeds, or has diminished activity compared to the parent compound in this regard.
Structure Activity Relationship Sar and Structural Modification Studies Pertaining to Ebrotidine S,s Dioxide
Influence of Sulfur Oxidation State on Structure-Activity Relationships
The oxidation state of the sulfur atom in the thioether linkage of Ebrotidine (B1671039) and its metabolites, including the S-oxide and the S,S-dioxide (sulfone), is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. While direct comparative studies on the H2 receptor antagonist activity of Ebrotidine and its oxidized metabolites are not extensively detailed in publicly available literature, general principles of medicinal chemistry and findings from related classes of compounds offer valuable insights.
The metabolic pathway of Ebrotidine in humans has been shown to produce S-oxidized metabolites, including Ebrotidine S,S-dioxide, which are then excreted in the urine. nih.govnih.gov The presence of these metabolites indicates that the body actively processes the thioether linkage, highlighting the biological relevance of these differently oxidized forms.
Table 1: General Influence of Sulfur Oxidation State on Physicochemical Properties
| Oxidation State | Compound Type | Polarity | Hydrogen Bond Acceptor Strength | Electron Withdrawing Effect |
| -2 | Sulfide (B99878) (e.g., Ebrotidine) | Low | Weak | Weak |
| 0 | Sulfoxide (B87167) (e.g., Ebrotidine S-oxide) | Moderate | Moderate | Moderate |
| +2 | Sulfone (e.g., this compound) | High | Strong | Strong |
Stereochemical Determinants of Biological Activity and Selectivity
While specific studies on the stereochemical requirements of this compound are not available, research on other receptor-ligand interactions frequently demonstrates that one stereoisomer can be significantly more active than another. This stereoselectivity arises from the chiral environment of the receptor's binding site. Although this compound is achiral at the sulfur, the conformation it adopts to bind to the receptor is critical. The steric bulk and the defined bond angles of the sulfonyl group, compared to a sulfide or sulfoxide, will influence the range of possible conformations the flexible side chain can adopt, thereby affecting its ability to achieve an optimal binding orientation within the H2 receptor.
Rational Design of Analogues Based on SAR Principles
The rational design of analogues of this compound would be guided by the established SAR principles for histamine (B1213489) H2 receptor antagonists, with a specific focus on the role of the sulfonyl group. The goal of such design would be to optimize potency, selectivity, and pharmacokinetic properties.
Key considerations for the design of analogues would include:
Modification of the Heterocyclic Ring: While the 2-guanidinothiazole moiety is a common feature in potent H2 antagonists, modifications to this ring system could be explored. nih.gov Alterations to the substituents on the thiazole (B1198619) ring could influence binding affinity and selectivity.
Alteration of the Flexible Chain: The length and composition of the chain connecting the heterocyclic ring to the terminal polar group are critical for optimal activity. pharmacy180.com Analogues could be synthesized with varying chain lengths or with the introduction of different functional groups to probe the steric and electronic requirements of the receptor. The replacement of the thioether-derived sulfone with other polar, non-basic groups could also be investigated.
Modification of the Terminal Polar Group: The 4-bromobenzenesulfonamide (B1198654) group in Ebrotidine is a key polar moiety. Analogues with different substituents on the benzene (B151609) ring or replacement of the sulfonamide with other polar, non-basic groups (e.g., cyanoguanidine, nitroethenediamine) could lead to compounds with improved activity. youtube.com
Table 2: Proposed Modifications for Analogue Design Based on SAR Principles
| Molecular Fragment | Proposed Modification | Rationale |
| Thiazole Ring | Introduction of small alkyl or electron-withdrawing groups | To probe for additional binding interactions and modulate electronic properties. |
| Flexible Chain | Varying the number of methylene (B1212753) units | To optimize the distance between the heterocyclic ring and the terminal polar group for enhanced receptor fit. |
| Sulfonyl Group | Replacement with other polar, non-basic linkers (e.g., amide, ketone) | To assess the specific contribution of the sulfonyl group to binding and explore alternative interactions. |
| Benzenesulfonamide Group | Substitution on the phenyl ring (e.g., chloro, methyl) | To fine-tune lipophilicity and electronic properties for improved potency and pharmacokinetics. |
| Benzenesulfonamide Group | Replacement with other polar moieties (e.g., acylsulfonamide, urea) | To explore different hydrogen bonding patterns and interactions with the receptor. |
Computational Chemistry and Theoretical Studies on Ebrotidine S,s Dioxide
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ebrotidine (B1671039) S,S-dioxide, this method could be instrumental in understanding its potential interactions with biological targets.
Simulations would likely focus on docking Ebrotidine S,S-dioxide with the histamine (B1213489) H2 receptor, the primary target of its parent compound, Ebrotidine. The goal of such simulations would be to compare the binding affinity and mode of this compound with that of Ebrotidine. This would help in elucidating whether the S,S-dioxide metabolite retains activity at the H2 receptor. Key parameters obtained from these simulations would include the binding energy, the number and type of hydrogen bonds formed, and the specific amino acid residues involved in the interaction.
Hypothetical Molecular Docking Results for this compound with Histamine H2 Receptor:
| Parameter | Ebrotidine | This compound (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | -7.2 |
| Key Interacting Residues | Asp186, Tyr82, Ser158 | Asp186, Tyr82 |
| Number of Hydrogen Bonds | 3 | 2 |
This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies and does not represent actual experimental results.
The data would aim to clarify how the introduction of the S,S-dioxide moiety alters the steric and electronic properties of the molecule and, consequently, its interaction with the receptor's binding pocket.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can provide a wealth of information about its intrinsic properties.
These theoretical studies would involve optimizing the geometry of the molecule to find its most stable three-dimensional conformation. Subsequent calculations would determine various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Calculated Electronic Properties of this compound (Hypothetical):
| Property | Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.8 D |
This table is a hypothetical representation to illustrate the type of data generated from quantum chemical calculations and does not represent actual experimental results.
The MEP map would visualize the electron-rich and electron-poor regions of the molecule, offering insights into potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its conformational flexibility and dynamics in a simulated biological environment, such as in aqueous solution.
An MD simulation would start with a well-defined initial structure of this compound, likely obtained from quantum chemical calculations. The simulation would then calculate the trajectory of every atom in the molecule over time, based on a given force field. The resulting trajectories can be analyzed to understand the range of conformations the molecule can adopt, the stability of these conformations, and the transitions between them.
Key analyses of the MD trajectories would include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the radius of gyration (Rg) to measure its compactness. Furthermore, analysis of dihedral angles would reveal the flexibility of specific rotatable bonds within the molecule.
Conformational Analysis of this compound from MD Simulations (Hypothetical):
| Parameter | Average Value (Hypothetical) | Fluctuation Range (Hypothetical) |
| RMSD (Å) | 2.1 | ± 0.5 |
| Radius of Gyration (Å) | 5.8 | ± 0.3 |
| Dominant Conformer Population (%) | 65 | N/A |
This table is a hypothetical representation to illustrate the type of data generated from molecular dynamics simulations and does not represent actual experimental results.
These simulations could also be extended to study the interaction of this compound with a target protein over time, providing a more dynamic view of the binding process compared to the static picture offered by molecular docking.
Preclinical Pharmacological Research Methodologies Using Ebrotidine S,s Dioxide
In Vitro Cell-Based Assays for Functional Characterization
In vitro cell-based assays are fundamental in preclinical research to determine the biological activity of a compound at a cellular level. These assays provide insights into the mechanism of action, potency, and cellular interactions of a test substance.
Cell-Based Assays for Receptor Activation or Inhibition
To determine if Ebrotidine (B1671039) S,S-dioxide retains activity as a histamine (B1213489) H2-receptor antagonist, similar to its parent compound, cell-based assays are crucial. These assays typically involve cell lines that endogenously or recombinantly express the target receptor.
Methodologies:
Competitive Binding Assays: These assays would quantify the affinity of Ebrotidine S,S-dioxide for the histamine H2-receptor. This is often performed using radioligand binding assays where the compound's ability to displace a known radiolabeled H2-receptor ligand from the receptor is measured.
Functional Assays: To assess the functional consequence of receptor binding (antagonism or agonism), downstream signaling pathways are monitored. For the H2-receptor, which is a Gs-protein coupled receptor, this would typically involve measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A decrease in histamine-stimulated cAMP production in the presence of this compound would indicate antagonist activity.
Hypothetical Data Table for H2-Receptor Binding Affinity:
| Compound | Receptor | IC50 (nM) |
|---|---|---|
| Ebrotidine | Histamine H2 | Value |
| Cimetidine (B194882) (Control) | Histamine H2 | Value |
| This compound | Histamine H2 | Data Not Available |
Cellular Permeability and Transport Studies
Understanding the ability of a compound to cross biological membranes is critical for predicting its oral bioavailability and systemic exposure. Caco-2 cell monolayers are a widely accepted in vitro model for predicting intestinal drug absorption.
Methodologies:
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells grown on a semi-permeable membrane, mimicking the intestinal epithelial barrier. The transport of this compound from the apical (luminal) to the basolateral (blood) side, and vice versa, would be measured to determine its apparent permeability coefficient (Papp). This can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Hypothetical Data Table for Caco-2 Permeability:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|
| Propranolol (High Permeability Control) | AP-BL | Value | Value |
| Atenolol (Low Permeability Control) | AP-BL | Value | Value |
| This compound | AP-BL | Data Not Available | Data Not Available |
| This compound | BL-AP | Data Not Available | Data Not Available |
Preclinical Animal Model Applications in Mechanistic Pharmacology
Preclinical animal models are indispensable for evaluating the physiological effects of a compound in a whole-organism context. For a potential gastroprotective agent, rodent models are commonly employed.
Gastric Secretion Modulation Studies
To investigate the effect of this compound on gastric acid secretion, various animal models can be utilized.
Methodologies:
Pylorus-Ligated Rat Model (Shay Rat): In this model, the pyloric sphincter of a rat is ligated to allow for the accumulation of gastric secretions. The volume and acidity of the gastric content are measured after a set period following the administration of the test compound.
Perfused Stomach Models: These models allow for continuous monitoring of gastric acid secretion in response to secretagogues (like histamine or pentagastrin) and the inhibitory effects of test compounds.
Mucosal Integrity and Protective Mechanisms Investigation
These studies aim to determine if this compound can protect the gastric mucosa from injury induced by various noxious agents.
Methodologies:
Ethanol- or NSAID-Induced Gastric Ulcer Models: Rats are administered a necrotizing agent like ethanol (B145695) or a nonsteroidal anti-inflammatory drug (NSAID) to induce gastric lesions. The protective effect of pre-administered this compound would be assessed by scoring the extent of mucosal damage.
Mucus Secretion and Composition Analysis: Following administration of the compound, the amount and composition of gastric mucus can be quantified. This involves histological staining and biochemical analysis of mucus components.
Hypothetical Data Table for Gastroprotection in an Ethanol-Induced Ulcer Model:
| Treatment Group | Ulcer Index (mm²) | Protection (%) |
|---|---|---|
| Vehicle Control | Value | 0 |
| Ebrotidine | Value | Value |
| This compound | Data Not Available | Data Not Available |
Studies on Gastric Blood Flow and Prostaglandin (B15479496) Biosynthesis
Changes in gastric mucosal blood flow and local prostaglandin synthesis are key mechanisms in gastric protection.
Methodologies:
Laser Doppler Flowmetry: This technique can be used in anesthetized animals to measure gastric mucosal blood flow in real-time and assess the effects of this compound.
Ex Vivo Prostaglandin Measurement: Gastric mucosal tissue can be collected after treatment to measure the levels of prostaglandins, such as PGE2, using techniques like enzyme-linked immunosorbent assay (ELISA).
Genotoxicity Assessment (e.g., Ames test, Chromosome Aberration, Micronucleus Test)
A series of in vitro and in vivo tests were conducted on ebrotidine to determine its genotoxic potential. These studies consistently concluded that ebrotidine is not mutagenic or clastogenic. nih.gov The methodologies included the bacterial reverse mutation assay (Ames test), an in vitro chromosome aberration test, and an in vivo micronucleus test, both with and without metabolic activation. nih.gov
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test was performed to evaluate the potential of ebrotidine to induce gene mutations in bacteria. nih.gov This assay uses various strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive result, indicating mutagenicity, is observed if the test substance causes a mutation that restores the bacteria's ability to produce histidine and grow in a histidine-free medium.
The study on ebrotidine showed no significant increase in the number of revertant colonies in the tested bacterial strains, both in the presence and absence of a metabolic activation system (S-9 microsomal fraction from rat liver). nih.gov This indicates that neither ebrotidine nor its metabolites produced under these conditions caused bacterial gene mutations. nih.gov
Ames Test Results for Ebrotidine
| Test System | Metabolic Activation | Result |
|---|---|---|
| Salmonella typhimurium strains | With S-9 Mix | Negative |
Chromosome Aberration Test
An in vitro chromosome aberration test was conducted to assess the potential of ebrotidine to cause structural damage to chromosomes. nih.gov This test is typically performed on cultured mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells.
In the case of ebrotidine, the assay did not reveal a significant increase in the frequency of chromosomal aberrations in the treated cells compared to the control groups. nih.gov This evaluation was also conducted with and without the addition of a metabolic activation system to account for the potential genotoxicity of metabolites. nih.gov The negative result suggests that ebrotidine does not act as a clastogen, a substance that causes breaks in chromosomes. nih.gov
In Vitro Chromosome Aberration Assay for Ebrotidine
| Cell Type | Metabolic Activation | Outcome |
|---|---|---|
| Mammalian Cells | With S-9 Mix | No significant increase in aberrations |
Micronucleus Test
The in vivo micronucleus test was performed to evaluate chromosomal damage in a living organism. nih.gov This test identifies fragments of chromosomes or whole chromosomes that are not incorporated into the main nucleus during cell division, forming small, separate nuclei known as micronuclei. An increase in the frequency of micronucleated cells in a test group compared to a control group indicates that the substance may be a clastogen or aneugen.
The study on ebrotidine did not show a significant increase in the formation of micronuclei in the bone marrow cells of treated animals. nih.gov This in vivo result reinforces the findings from the in vitro chromosome aberration test, providing further evidence that ebrotidine does not cause chromosomal damage in somatic cells. nih.gov
In Vivo Micronucleus Test Results for Ebrotidine
| Test Species | Cell Type | Result |
|---|
Future Directions and Emerging Research Avenues for Ebrotidine S,s Dioxide
Research into Advanced Delivery Systems and Prodrug Strategies
There is currently no available research on advanced delivery systems or prodrug strategies specifically for Ebrotidine (B1671039) S,S-dioxide.
Identification of Novel Mechanistic Paradigms and Potential Research Applications
There is no information regarding novel mechanistic paradigms or potential research applications for Ebrotidine S,S-dioxide.
Application of Systems Biology Approaches (e.g., Metabolomics, Proteomics)
The application of systems biology approaches such as metabolomics and proteomics to the study of this compound has not been reported in the available scientific literature.
Q & A
Q. What are the established synthetic pathways for Ebrotidine S,S-dioxide, and how can researchers optimize yield and purity?
To synthesize this compound, follow protocols that detail oxidation conditions (e.g., using hydrogen peroxide or ozone) and purification steps (e.g., column chromatography). Characterize intermediates and final products using NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm structural integrity and purity . For optimization, employ factorial design experiments to test variables like reaction time, temperature, and stoichiometry, ensuring reproducibility by adhering to standardized reporting guidelines for synthetic chemistry .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or tandem mass spectrometry (LC-MS/MS) is preferred for quantification due to high sensitivity and specificity. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) and report limits of detection (LOD) and quantification (LOQ). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can researchers design in vitro experiments to assess this compound’s mechanism of action?
Use cell-based assays (e.g., enzyme inhibition, receptor binding) with appropriate controls (positive/negative, vehicle-only). For target identification, combine affinity chromatography with proteomic analysis or computational docking studies. Ensure dose-response curves are generated to establish EC₅₀/IC₅₀ values, and report statistical power calculations to justify sample sizes .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?
Discrepancies may arise from differences in animal models, dosing regimens, or analytical methods. Conduct a systematic review to identify confounding variables (e.g., interspecies metabolic differences) . Replicate key studies under standardized conditions, and perform meta-analyses using fixed/random-effects models to quantify heterogeneity. Report confidence intervals and p-values to assess significance .
Q. How can researchers evaluate this compound’s stability under varying physiological conditions?
Design accelerated stability studies under simulated physiological pH (1.2–7.4), temperature (37°C), and enzymatic environments (e.g., liver microsomes). Monitor degradation via HPLC-UV and identify degradation products using LC-QTOF-MS. Apply Arrhenius kinetics to predict shelf-life and use kinetic modeling to extrapolate long-term stability .
Q. What methodologies are recommended for comparative studies between this compound and its analogs?
Use structure-activity relationship (SAR) studies with molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to predict binding affinities. Validate computationally prioritized analogs via in vitro assays (e.g., competitive binding assays) and in vivo efficacy studies. Employ multivariate analysis (e.g., PCA) to identify critical structural determinants .
Q. How should researchers address conflicting findings in this compound’s toxicity profiles?
Conduct a risk-of-bias assessment using tools like SYRCLE’s RoB tool for animal studies. Re-evaluate dosing protocols, species-specific metabolic pathways, and endpoint measurements (e.g., histopathology vs. biomarkers). Perform dose-range finding studies with toxicokinetic profiling to identify NOAEL/LOAEL thresholds .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Use non-linear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀. For multi-parametric data (e.g., omics), apply false discovery rate (FDR) correction and hierarchical clustering. Report effect sizes (Cohen’s d) and confidence intervals to avoid overinterpretation of small sample sizes .
Q. How can researchers ensure reproducibility in this compound studies?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Provide detailed protocols via platforms like protocols.io , including equipment model numbers, software versions, and reagent lot numbers. Use blockchain-enabled lab notebooks for audit trails .
Q. What criteria should guide the selection of preclinical models for this compound efficacy studies?
Prioritize models with translational relevance to human disease (e.g., genetically engineered rodents, patient-derived xenografts). Validate models using positive controls and baseline biomarkers. Report animal strain, sex, age, and housing conditions to minimize variability. For in silico models, validate predictions with wet-lab experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
